molecular formula C22H15N3O4 B3905384 3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone

3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B3905384
M. Wt: 385.4 g/mol
InChI Key: KQMDWGFHFASDQZ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as HNV-3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of quinazolinone derivatives and is known for its unique structural features that make it a promising candidate for the development of novel drugs.

Mechanism of Action

3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to exert its biological effects through various mechanisms, including the inhibition of specific enzymes and signaling pathways. The compound has been found to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. 3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone also inhibits the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a critical role in inflammation.
Biochemical and physiological effects:
3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the improvement of insulin sensitivity. The compound has also been found to induce apoptosis, which is a programmed cell death mechanism that plays a critical role in cancer therapy.

Advantages and Limitations for Lab Experiments

3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity towards specific molecular targets. However, the compound has some limitations, including its low solubility in water and limited pharmacokinetic properties, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, including the optimization of its pharmacokinetic properties, the identification of new molecular targets, and the evaluation of its efficacy in clinical trials. The development of novel drug delivery systems and the combination of 3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone with other drugs may also enhance its therapeutic potential.
In conclusion, 3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is a promising compound with potential therapeutic applications in various diseases. The compound has been extensively studied for its biological effects and mechanism of action, and there are several future directions for its research and development. The synthesis of 3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone requires specific conditions and reagents, and the compound has some limitations for lab experiments. However, the development of 3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone-based drugs may provide new treatment options for patients with cancer, diabetes, and inflammation.

Scientific Research Applications

3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth, reduce inflammation, and improve insulin sensitivity. 3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been found to target specific molecular pathways involved in disease progression, making it a potential candidate for drug development.

properties

IUPAC Name

3-(2-hydroxyphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c26-20-11-4-3-10-19(20)24-21(23-18-9-2-1-8-17(18)22(24)27)13-12-15-6-5-7-16(14-15)25(28)29/h1-14,26H/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMDWGFHFASDQZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 2
3-(2-hydroxyphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone

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